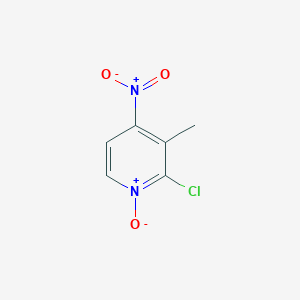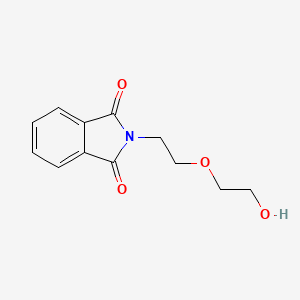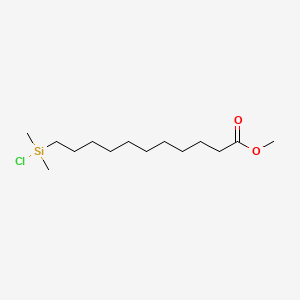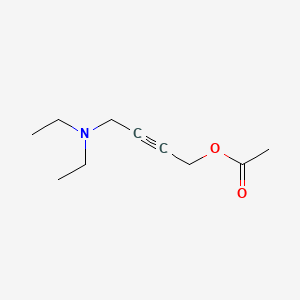![molecular formula C18H23F3N2O4 B1586388 2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid CAS No. 885274-23-7](/img/structure/B1586388.png)
2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid
Übersicht
Beschreibung
The compound “2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The trifluoromethyl group attached to the phenyl ring is a common motif in medicinal chemistry, known for its ability to modulate the chemical properties of the parent molecule .
Wissenschaftliche Forschungsanwendungen
Formation and Transformation in Acidic Media
- Formation of Aminosuccinyl Peptides : Prolonged acidic treatment of certain Boc-protected peptides results in the formation of aminosuccinyl (Asc) derivatives, which can transform into piperazine-2,5-dione derivatives under neutral conditions. This transformation is influenced by the C-terminal residue more than the N-terminal (Schön & Kisfaludy, 2009).
Novel Compound Synthesis
- Synthesis of Novel Esters : Research has led to the synthesis of new esters involving piperazine derivatives, including 2-(4-((3,4-Dihydro-4-oxo-3-aryl quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters, with structures supported by spectral and analytical data (Acharyulu et al., 2009).
Piperazine Derivatives
- Biological Activity of Piperazine Derivatives : Combining a piperazine and boronic groups within one molecule can result in novel biological activity. Benzyl piperazine derivatives of boronic acids have been synthesized, showing structural features that make them promising candidates as biologically active compounds (Adamczyk-Woźniak et al., 2015).
- Library Synthesis via Microwave-Mediated Couplings : Boc-protected (piperazin-1-ylmethyl)biaryls have been synthesized using microwave-mediated Suzuki–Miyaura coupling, demonstrating the potential for creating diverse biaryl libraries (Spencer et al., 2011).
Antimicrobial and Anti-Inflammatory Activities
- Novel Triazole and Piperazine Derivatives : The synthesis of novel 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives, some of which exhibit promising in vitro antimicrobial and in vivo anti-inflammatory activities, demonstrates the application of piperazine derivatives in the pharmaceutical field (Al-Omar et al., 2010).
Chelation and Chromatography
- Sulfomethylation of Piperazine : Sulfomethylation of piperazine and other polyazamacrocycles has been studied, with the number of methanesulfonate groups introduced largely determined by pH. These sulfomethylated products have been used to create a series of mono- and diacetate, phosphonate, and phosphinate derivatives, demonstrating their utility in chelation chemistry (van Westrenen & Sherry, 1992).
Eigenschaften
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O4/c1-17(2,3)27-16(26)23-10-8-22(9-11-23)14(15(24)25)12-6-4-5-7-13(12)18(19,20)21/h4-7,14H,8-11H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIQZDBAVIZZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376106 | |
| Record name | 2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid | |
CAS RN |
885274-23-7 | |
| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-[2-(trifluoromethyl)phenyl]-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















